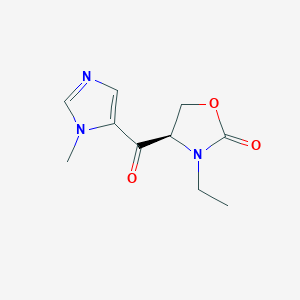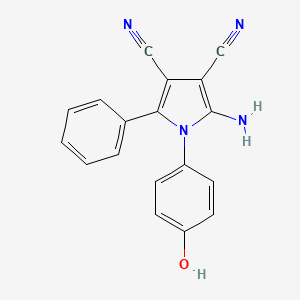![molecular formula C10H6N4O2 B12871423 [1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid](/img/structure/B12871423.png)
[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique tricyclic structure, which includes a triazole ring fused to a naphthyridine core. The presence of nitrogen atoms within the rings contributes to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminonicotinic acid with hydrazine hydrate to form the intermediate hydrazide. This intermediate then undergoes cyclization with formic acid to yield the desired triazolo-naphthyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, [1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological targets makes it a promising candidate for drug development .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic applications, including anti-inflammatory and anticancer activities .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity .
作用機序
The mechanism of action of [1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atoms within the triazole and naphthyridine rings can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Known for its antimicrobial and anticancer properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits antibacterial activity and is used in the development of new antibiotics.
[1,2,4]Triazolo[4,3-b][1,2,4]triazine: Investigated for its anti-inflammatory and antifungal activities.
Uniqueness
What sets [1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid apart is its unique tricyclic structure, which provides a distinct set of chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable subject of study.
特性
分子式 |
C10H6N4O2 |
|---|---|
分子量 |
214.18 g/mol |
IUPAC名 |
[1,2,4]triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H6N4O2/c15-10(16)9-13-12-8-7-5-11-3-1-6(7)2-4-14(8)9/h1-5H,(H,15,16) |
InChIキー |
WWNQIFMFLZSSFG-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=C1C=CN3C2=NN=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12871342.png)


![3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one](/img/structure/B12871354.png)




![1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12871401.png)
![5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole](/img/structure/B12871402.png)
![tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12871403.png)

-, (SP-4-3)-](/img/structure/B12871410.png)

